N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4OS/c1-29-21-26-25-19(27(21)14-9-10-17(22)18(23)11-14)12-24-20(28)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGJDLYCYSRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, commonly referred to as a 1,2,4-triazole derivative, exhibits a range of biological activities that are significant in pharmaceutical and agricultural applications. This article reviews the compound’s synthesis, biological effects, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 423.3 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 391918-55-1 |
Antimicrobial and Antifungal Activity
Research indicates that 1,2,4-triazole derivatives possess significant antimicrobial properties. This compound has been shown to inhibit various fungal strains effectively. For instance:
- In vitro studies have demonstrated its efficacy against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus .
The presence of the naphthalene moiety in the compound is believed to enhance its antifungal activity compared to other triazole derivatives lacking this structural feature .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in fungi and bacteria.
- Apoptosis Induction : In cancer cells, it can activate signaling pathways that lead to programmed cell death (apoptosis) .
- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties which can mitigate oxidative stress in cells .
Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives including this compound revealed:
- Efficacy : The compound showed high inhibitory effects against the tested fungal strains.
- Structure-Activity Relationship : The naphthalene group significantly contributed to the antifungal potency compared to other structural variants .
Study 2: Antimicrobial Properties
In a comparative analysis of several 1,2,4-triazoles:
Scientific Research Applications
Antibacterial Activity
N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide has been studied for its antibacterial properties. Research indicates that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance:
- A study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) that were competitive with established antibiotics like isoniazid and levofloxacin .
- The compound's structure allows for interactions with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Molecular docking studies have shown promising binding affinities, suggesting a robust mechanism of action against bacterial targets .
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have revealed promising results:
- The compound has been linked to cytotoxic effects on various cancer cell lines. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through multiple pathways .
- Specific derivatives have shown efficacy against breast and lung cancer cell lines, with IC50 values indicating potent activity comparable to conventional chemotherapeutics .
Summary of Case Studies
Numerous case studies have documented the efficacy of triazole derivatives in various applications:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazole Derivatives
Below is a comparative analysis of structurally related compounds:
Key Observations
Triazole Core Modifications :
- The target compound substitutes the triazole ring at positions 4 and 5 with a 3,4-dichlorophenyl group and methylthio moiety, respectively. This contrasts with compound 6m , which uses a 1,2,3-triazole core with a naphthyloxy group, demonstrating how triazole regiochemistry impacts bioactivity .
- Methylthio (-SMe) groups, as seen in the target compound and 3-(substituted methylthio)-4-phenyl-triazoles , enhance lipophilicity compared to thione (-C=S) analogues like 6c .
Naphthamide vs. Naphthyloxy: The target’s naphthamide group (C=O) offers hydrogen-bond acceptor sites, while naphthyloxy (O-linked) groups in 6m prioritize steric interactions .
Synthetic Routes: The target compound likely employs S-alkylation of a triazole-thiol precursor, similar to the InCl3-catalyzed method used for 3-(substituted methylthio)-4-phenyl-triazoles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide?
- Methodology : The compound’s triazole core can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and terminal alkynes (click chemistry). For example, azide intermediates (e.g., substituted 2-azido-N-phenylacetamide) and alkynes like (prop-2-yn-1-yloxy)naphthalene can react in a 3:1 t-BuOH:H₂O mixture with Cu(OAc)₂ (10 mol%) at RT for 6–8 hours .
- Key Considerations : Monitor reaction progress via TLC (hexane:EtOAc 8:2). Post-reaction, quench with ice, extract with EtOAc, and purify via recrystallization (ethanol). Yield optimization may require adjusting stoichiometry or catalyst loading.
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodology :
- IR : Identify functional groups (e.g., C=O at ~1678 cm⁻¹, C=S at ~785 cm⁻¹) .
- NMR : Analyze substituent environments. For triazole derivatives, expect:
- ¹H NMR : Triazole protons at δ ~8.3–8.4 ppm; naphthamide aromatic protons at δ ~7.2–8.5 ppm .
- ¹³C NMR : C=O at ~165 ppm, triazole carbons at ~142–153 ppm .
- HRMS : Validate molecular mass (e.g., [M+H]+ calculated vs. observed, error < 5 ppm) .
Q. What is the role of the methylthio (-SMe) group in modulating reactivity?
- Methodology : Compare stability under oxidative (H₂O₂, KMnO₄) vs. reductive (NaBH₄) conditions. Methylthio groups are prone to oxidation to sulfoxides/sulfones, which can alter bioactivity . Monitor via TLC and LC-MS to track byproduct formation.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or naphthamide) affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl or varying the thioether group). Test in vitro against target proteins (e.g., kinases, interleukin-15) using assays like ELISA or fluorescence polarization .
- Data Analysis : Use IC₅₀ values and docking simulations (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electron effects with binding affinity.
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve aromatic proton overlaps in the naphthamide moiety .
- Variable Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of the dichlorophenyl group).
Q. What strategies mitigate decomposition during storage or biological assays?
- Methodology :
- Stability Studies : Store at 2–8°C in inert atmospheres. Use HPLC to track degradation (e.g., hydrolysis of the amide bond or oxidation of -SMe) .
- Excipient Screening : Test stabilizers (e.g., BSA, cyclodextrins) in buffer systems to enhance solubility and shelf life.
Q. How can contradictory bioactivity results across studies be reconciled?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Control Experiments : Verify compound purity (>95% via HPLC) and rule out off-target effects using knockout cell lines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
